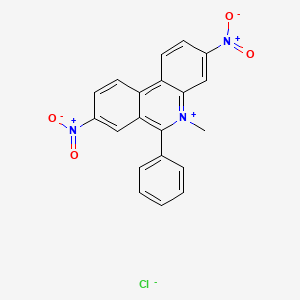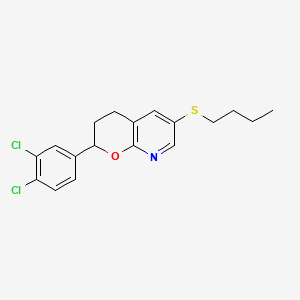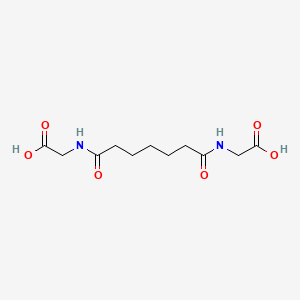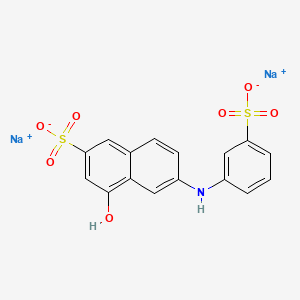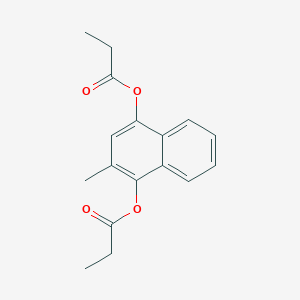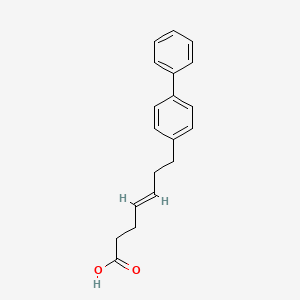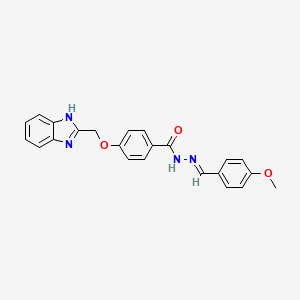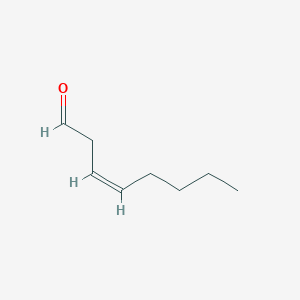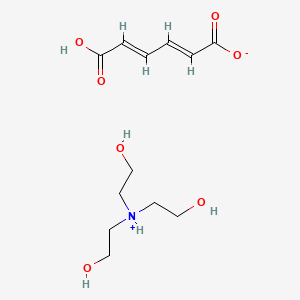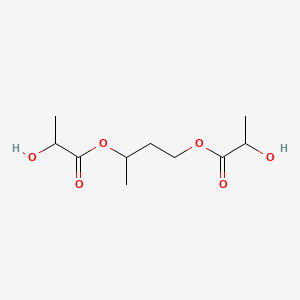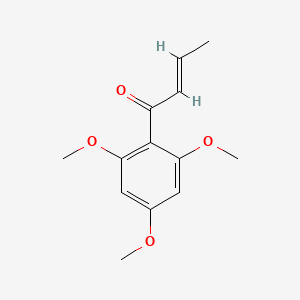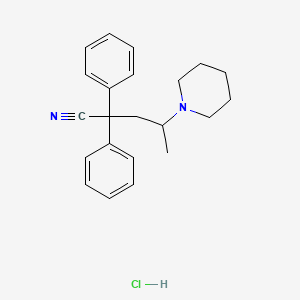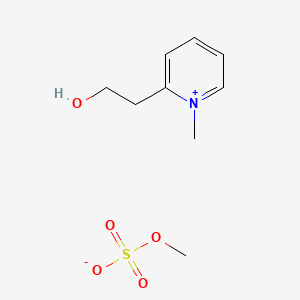![molecular formula C11H13NO3 B12688283 3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile CAS No. 66931-81-5](/img/structure/B12688283.png)
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include alkynes, nitriles, and ethers .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile: shares similarities with other nitrile and ether-containing compounds.
2-Propynyloxy derivatives: Compounds with similar propynyloxy groups.
But-2-ynyl derivatives: Compounds with similar but-2-ynyl groups.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
66931-81-5 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-[4-(prop-2-ynoxymethoxy)but-2-ynoxy]propanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-2-7-14-11-15-9-4-3-8-13-10-5-6-12/h1H,5,7-11H2 |
Clé InChI |
OXPGMUSXXXNAOY-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCOCC#CCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


